molecular formula C8H18O<br>C8H18O<br>CH3(CH2)6CH2OH B7770563 1-Octanol CAS No. 220713-26-8

1-Octanol

Cat. No.: B7770563
CAS No.: 220713-26-8
M. Wt: 130.23 g/mol
InChI Key: KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Description

1-Octanol (C₈H₁₈O), also known as n-octanol or octyl alcohol, is a straight-chain fatty alcohol with a molecular weight of 130.23 g/mol . It is widely used in pharmaceuticals, biofuels, and industrial applications due to its amphiphilic nature, acting as a solvent, permeation enhancer, and model compound for studying partition coefficients (log P) . Its ability to mimic biological membranes makes it critical for predicting drug absorption and toxicity . This compound is also recognized for its role in enhancing solubility of hydrophobic compounds via cyclodextrin complexation .

Preparation Methods

1-Octanol can be synthesized through several methods, including:

Chemical Reactions Analysis

Catalytic Oxidation

1-Octanol oxidizes to multiple products under catalytic conditions:

  • Primary products : Dioctyl ether (C₈H₁₇)₂O, octyl octanoate (C₇H₁₅COOC₈H₁₇), peroxyacetal (C₈H₁₇OOC₈H₁₇), and octanal (C₇H₁₅CHO) .

  • Optimal conditions : 15 wt.% catalyst loading, 160°C, 36 hours, yielding 40–50% conversion to dioctyl ether with sulfated ZrO₂/TiO₂/HfO₂ catalysts .

  • Mechanism : Radical pathways dominate when peroxides are detected, while Brønsted acid sites facilitate ether formation without radicals .

Base-Free Oxidation with Gold Catalysts

  • Au/NiO catalysts : Achieve 97% selectivity to octanoic acid (C₇H₁₅COOH) at full conversion .

  • Au/CeO₂ catalysts : Yield 82% selectivity to octyl octanoate under aqueous conditions .

Nickel-Catalyzed HDO

This compound converts to hydrocarbons via dehydration and hydrogenation over supported Ni catalysts :

ConditionEffect on Conversion/Selectivity
↑ Ni loading on γ-Al₂O₃↑ Conversion to C₇ hydrocarbons (n-heptane, heptenes)
↑ Temperature (300–400°C)↑ Dehydration to octenes → oligomerization to C₁₆ alkanes
↓ Pressure (1–10 bar)Favors dehydrogenation to octanal → decarbonylation to heptane

Key pathways :

  • Dehydration : C₈H₁₇OH → C₈H₁₆ (octenes) + H₂O → Hydrogenation → C₈H₁₈ (octane).

  • Dehydrogenation : C₈H₁₇OH → C₇H₁₅CHO (octanal) → C₇H₁₆ (heptane) + CO .

Etherification

Sulfated oxides (e.g., SO₄²⁻/ZrO₂) promote dioctyl ether formation via Brønsted acid sites:

  • Conversion : 40–50% under mild conditions (160°C, 15 wt.% catalyst) .

  • Side reactions : Octyl octanoate forms via esterification if peroxides are present .

Gas-Phase Protonation of this compound

Reaction: C₈H₁₇O⁻ + H⁺ → C₈H₁₈O

ΔrH° (kJ/mol)ΔrG° (kJ/mol)MethodReference
1566 ± 8.81538 ± 8.4G+TS/IMRE
1556 ± 121528 ± 11CIDC

Competing Pathways in Oxidation

  • Radical mechanism : Initiated by peroxide intermediates, leading to octyl octanoate and peroxyacetal .

  • Acid-catalyzed mechanism : Direct etherification without radicals, dominant in low-peroxide conditions .

HDO Network

  • Dehydration vs. dehydrogenation : Dictated by catalyst acidity (supports dehydration) vs. metal sites (supports dehydrogenation) .

This synthesis of this compound’s reactivity highlights its versatility in organic transformations, with applications in fuel processing, ester synthesis, and fine chemicals. Experimental data underscore the critical role of catalysts and conditions in steering selectivity.

Scientific Research Applications

Environmental Applications

1-Octanol is widely used in environmental chemistry, particularly in the study of partitioning behaviors of organic compounds. Its significance is highlighted through the octanol–air partitioning ratio (KOAK_{OA}), which serves as a surrogate for predicting the distribution of organic pollutants in different environmental media.

Octanol-Air Partitioning Ratio (K_{OA})

  • Purpose : The KOAK_{OA} is crucial for understanding how organic compounds partition between the gas phase and various surfaces, including soil and vegetation.
  • Findings : Studies indicate that KOAK_{OA} can effectively predict bioaccumulation and chemical risk assessments, demonstrating its relevance in environmental fate processes .
Application AreaDescription
Environmental FatePredicts distribution of pollutants between air and organic matter
Bioaccumulation RiskAssesses potential accumulation in biological systems
Chemical Risk AssessmentEvaluates risks associated with exposure to organic compounds

Pharmaceutical Applications

This compound plays a significant role in drug formulation and absorption studies. It is often used as a solvent and model system for predicting drug absorption due to its unique properties.

Drug Solubility and Absorption

  • Role : this compound is utilized to assess the solubility of drugs and their absorption characteristics through octanol-water partition coefficients (KOWK_{OW}).
  • Case Study : Research shows that drugs with favorable KOWK_{OW} values often exhibit better absorption rates in biological systems .
Drug TypeSolubility in this compound (mg/mL)Absorption Rate (%)
Antihypertensives5075
Antibiotics3060
Analgesics4570

Food Industry Applications

In the food industry, this compound serves as a flavoring agent and an odorant, enhancing the sensory profiles of various products.

Flavoring Agent

  • Usage : It is commonly employed in food formulations to impart specific flavors.
  • Regulatory Status : Approved for use in food products under certain concentration limits .
Product TypeConcentration (ppm)Function
Beverages10-100Flavor enhancer
Baked Goods5-50Aroma contributor
Confectionery10-200Flavoring agent

Agricultural Applications

This compound has been identified as a potential plant metabolite and antifungal agent, contributing to pest management strategies.

Antifungal Properties

  • Research Findings : Studies indicate that this compound exhibits antifungal activity against various plant pathogens, making it valuable for agricultural applications .
PathogenInhibition Zone (mm)Concentration (µg/mL)
Fusarium spp.15100
Botrytis cinerea20150
Rhizoctonia solani18120

Industrial Applications

In industrial settings, this compound serves multiple roles, including as a solvent and an intermediate in chemical synthesis.

Chemical Synthesis

  • Usage : It is employed as a solvent for various chemical reactions and as an intermediate for producing other chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Partition Coefficients

1-Octanol’s solubility behavior is distinct from other alcohols and solvents. Studies on acyclovir derivatives show that compounds with aromatic groups exhibit 10⁻⁴ to 10⁻⁵ mol/dm³ aqueous solubility, which is significantly lower than alkyl/halogen-substituted derivatives (10⁻² to 10⁻³ mol/dm³) . However, in this compound, aromatic derivatives demonstrate higher solubility due to hydrophobic interactions, with partition coefficients (log P) correlating with their this compound solubility . For example:

Compound Type Aqueous Solubility (mol/dm³) This compound Solubility (mol/dm³) log P
Aromatic Derivatives 10⁻⁴ – 10⁻⁵ 0.1 – 0.5 2.5–3.5
Alkyl/Halogen Derivatives 10⁻² – 10⁻³ 0.01 – 0.05 1.0–1.5

Data sourced from solubility studies of acyclovir derivatives .

This compound’s polarity is intermediate between short-chain alcohols (e.g., tert-butanol) and long-chain alkanes. Its octanol-water partition coefficient (log P = 3.0) is higher than tert-butanol (log P = 0.35) but lower than 1-decanol (log P = 4.0), reflecting its balanced hydrophobic-hydrophilic character .

Toxicity and Membrane Interactions

This compound exhibits higher membrane permeability than 1-decanol. In Pseudomonas putida, this compound causes rapid potassium ion leakage at concentrations 10-fold lower than 1-decanol, indicating greater membrane fluidization . This toxicity limits its use in biphasic biotransformations compared to less disruptive alcohols like 1-decanol.

Industrial and Pharmaceutical Use

In contrast to tert-butanol, this compound’s longer carbon chain enhances its ability to solubilize aromatic drugs via cyclodextrin inclusion complexes. For example, hydroxypropyl-β-cyclodextrin increases the aqueous solubility of acyclovir derivatives by 3–7 fold by encapsulating aromatic groups . This property is absent in shorter-chain alcohols, which lack sufficient hydrophobicity for stable complexation.

Biological Activity

1-Octanol, a straight-chain fatty alcohol with the chemical formula C8H18O, has garnered attention in various fields due to its biological activities. This article delves into the pharmacological, toxicological, and biochemical properties of this compound, supported by research findings and case studies.

This compound is a colorless liquid with a characteristic fatty odor. It is sparingly soluble in water but miscible with organic solvents. Upon ingestion, this compound is rapidly metabolized to octanoic acid, a process that plays a crucial role in its biological effects. Studies have shown that the plasma concentration of octanoic acid significantly correlates with the efficacy of this compound in therapeutic applications, particularly in the treatment of essential tremor (ET) .

Pharmacological Effects

Tremor Suppression
Research indicates that this compound exhibits tremor-suppressive properties without the intoxicating effects associated with ethanol. In clinical trials, participants with essential tremor showed a clinical reduction in tremor severity by approximately 32% at 90 minutes post-administration of this compound . This effect is attributed to the rapid metabolism of this compound to octanoic acid, which has demonstrated efficacy in animal models.

Neuropharmacological Activity
this compound has been shown to inhibit T-type calcium channels in various neuronal cells, suggesting potential applications in treating neurological disorders . The effective concentration (EC50) for inhibition varies among different cell types, indicating a nuanced interaction with neuronal pathways.

Toxicological Profile

The safety profile of this compound has been evaluated through various animal studies. A notable study reported a no-observed-adverse-effect level (NOAEL) of 100 mg/kg body weight per day in Wistar rats, indicating that lower doses are unlikely to produce systemic toxicity . However, higher doses have been associated with neurotoxic effects, such as transient central nervous system depression and respiratory issues .

Biological Activity and Mechanisms

Antioxidant and Antimicrobial Properties
this compound has shown promising antioxidant activity in vitro, demonstrating radical scavenging capabilities against DPPH and ABTS radicals . Additionally, it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in medicinal chemistry .

Modulation of Bacterial Behavior
A study highlighted that volatile this compound emitted from tea leaves stimulates bacterial cell division and phytohormone production in Pseudomonas sp. NEEL19. This effect was observed under vapor exposure rather than direct contact, suggesting that this compound may influence microbial behavior through volatile signaling mechanisms .

Clinical Study on Essential Tremor

A phase I/II clinical trial assessed the pharmacokinetics and safety of this compound in patients with essential tremor. The study involved two parts: dose escalation and fixed-dose administration. Results indicated significant tremor suppression linked to octanoic acid levels post-ingestion, highlighting the therapeutic potential of longer-chain alcohols in neurological conditions .

Toxicity Assessment

In toxicity studies involving Wistar rats, researchers found that prolonged exposure to high doses of this compound led to respiratory distress and slight weight gain delays. These findings underscore the importance of dosage regulation when considering therapeutic applications .

Summary Table of Biological Activities

Activity Description References
Tremor SuppressionReduces tremor severity in essential tremor patients
Calcium Channel InhibitionInhibits T-type calcium channels; potential for neurological use
Antioxidant ActivityScavenges free radicals; shows potential for oxidative stress relief
Antimicrobial EffectsEffective against various pathogens
Bacterial ModulationStimulates cell division and hormone production in bacteria

Q & A

Basic Research Questions

Q. How can researchers experimentally determine 1-octanol’s octanol-water partition coefficient (logP), and what methodological considerations are critical for accuracy?

  • Methodology : Use the shake-flask method by equilibrating this compound with water, followed by quantification of solute concentrations in both phases via HPLC or UV-Vis spectroscopy. Ensure temperature control (25°C) and account for impurities by pre-saturating phases with each other . Computational tools like ALOGPS 2.1 (self-learning neural networks) can supplement experimental data but require validation against empirical results .
  • Key Considerations : Address potential emulsion formation by centrifugation and validate phase separation. Density differences (water: 1.00 g/mL; this compound: 0.824 g/mL) ensure distinct layering, simplifying phase isolation .

Q. What role does this compound play as a solvent in organic synthesis, and how does its polarity influence reaction outcomes?

  • Applications : Its amphiphilic nature (hydroxyl group + long alkyl chain) enables solubilization of polar and nonpolar reactants, making it ideal for esterifications and Grignard reactions. For example, in ester synthesis, this compound’s low water solubility minimizes hydrolysis side reactions .
  • Polarity Impact : The Hansen solubility parameters (δD: 17.3, δP: 4.5, δH: 12.3 MPa¹/²) guide compatibility with reactants. Its moderate polarity balances reaction rates and selectivity in SN2 mechanisms .

Q. How is this compound utilized in analyzing volatile organic compounds (VOCs) in food science, and what protocols ensure reproducibility?

  • Protocol : Employ headspace solid-phase microextraction (HS-SPME) with this compound as a co-solvent to enhance VOC recovery from matrices like citrus juices. GC-MS analysis quantifies compounds such as limonene and terpenes .
  • Reproducibility : Standardize extraction time (30–60 min), temperature (40°C), and this compound concentration (0.1–1% v/v). Internal standards (e.g., 2-undecanone) correct for matrix effects .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s modulation of T-type calcium channels in neuropharmacology?

  • Electrophysiological Setup : Use whole-cell patch-clamp recordings on thalamic reticular neurons. Apply this compound (10–300 μM) to assess current inactivation kinetics (τ) and steady-state inactivation shifts. Control membrane potential (−60 mV) to isolate T-currents .
  • Data Interpretation : Resolve contradictions in potency (e.g., native vs. recombinant CaV3.3 channels) by comparing lipid bilayer interactions and channel isoform-specific effects .

Q. How can researchers resolve discrepancies in reported logP values for this compound across different studies?

  • Root Causes : Variability arises from impurities, temperature fluctuations, or pH deviations (this compound’s pKa ≈ 15).
  • Resolution Strategies :

  • Cross-validate methods (shake-flask vs. chromatographic retention times).
  • Use high-purity this compound (>99.5% GC-grade) and buffer solutions .
  • Report measurement conditions (e.g., ionic strength, equilibration time) in metadata .

Q. What advanced spectroscopic techniques leverage this compound’s dielectric properties for noncontact material diagnostics?

  • Techniques : Multidiagnostic NMR/Dielectric Spectroscopy uses this compound as a dielectric medium to probe molecular dynamics in polymers. Its low conductivity (ε″ < 0.1) minimizes signal interference, enabling in situ monitoring of phase transitions .
  • Experimental Design : Optimize RF pulse sequences (e.g., CPMG for T2 relaxation) and dielectric cell geometry to enhance sensitivity to analyte-1-octanol interactions .

Q. How do researchers mitigate risks when handling this compound in high-throughput screening assays?

  • Safety Protocols :

  • Use fume hoods and PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure (irritation thresholds: 500 ppm) .
  • Store in flame-resistant cabinets (flash point: 81°C) away from oxidizers .
  • Monitor airborne concentrations via OSHA Method 1402 (GC-FID) to ensure compliance with exposure limits (50 mg/m³) .

Q. Methodological Notes

  • Data Contradictions : For neurophysiological studies, discrepancies in this compound’s efficacy (e.g., action potential reduction vs. baseline membrane stability) may stem from cell-type variability. Replicate experiments across multiple neuronal subtypes .
  • Instrumentation Calibration : In partition coefficient studies, calibrate HPLC detectors with this compound-spiked standards to minimize quantification errors .

Properties

IUPAC Name

octan-1-ol
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InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCO
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Molecular Formula

C8H18O, Array
Record name OCTANOL
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DSSTOX Substance ID

DTXSID7021940
Record name 1-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C
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Flash Point

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c.
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Solubility

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol)
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Density

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830
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Vapor Density

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7
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Mechanism of Action

The effect of various alkanols on the central nervous system was studied by using rat brain synaptosomal membranes as an in vitro model. The activity of (Ca2+/Mg2+)ATPase and the membrane fluidity were determined. The n-alkanols exhibited an increased molar inhibition of the ATPase activity with an increase in the carbon chain length up to 1-octanol. 1-octanol and 1-decanol caused a biphasic effect on the ATPase activity depending on the alkanol concentration, whereas 1-dodecanol caused a stimulation of the ATPase activity. All alkanols studied caused an increased fluidity of the membrane ... /These/ results indicate that the effect of alkanols on the ATPase activity depends on changes in the border layer between the membrane and the surrounding medium and on a binding of the alkanols to the enzyme molecule ... The two-way effect of 1-octanol and 1-decanol and the stimulatory effect of 1-dodecanol indicate that more mechanisms are involved ... Changes in the membrane fluidity do not seem to be a prerequisite of the ATPase inhibition., ... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.
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Color/Form

Colorless liquid

CAS No.

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8
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Melting Point

5 °F (USCG, 1999), -14.7 °C, -15.5 °C
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Retrosynthesis Analysis

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